molecular formula C24H26N2O3S B427020 N-(4-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide

N-(4-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide

Cat. No.: B427020
M. Wt: 422.5g/mol
InChI Key: SRHWOMMTLCCRNK-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide is a complex organic compound with a unique structure that includes a sulfonamide group and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-methylphenylamine and 1-phenylethylamine, which are then reacted with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is further reacted with 3-bromopropanamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Common reagents used in the industrial synthesis include sulfonyl chlorides, amines, and bromopropanamide.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide
  • N-(4-methylphenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)butanamide
  • N-(4-methylphenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)pentanamide

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a sulfonamide group and a propanamide backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H26N2O3S

Molecular Weight

422.5g/mol

IUPAC Name

N-(4-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide

InChI

InChI=1S/C24H26N2O3S/c1-18-8-13-22(14-9-18)25-24(27)17-12-20-10-15-23(16-11-20)30(28,29)26-19(2)21-6-4-3-5-7-21/h3-11,13-16,19,26H,12,17H2,1-2H3,(H,25,27)

InChI Key

SRHWOMMTLCCRNK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(C)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(C)C3=CC=CC=C3

Origin of Product

United States

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